2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole
Description
Historical Development of Halogenated Benzimidazoles
Benzimidazoles, first synthesized in the late 19th century, gained prominence with the discovery of vitamin B₁₂’s corrin ring system, which incorporates a benzimidazole moiety. The strategic introduction of halogen atoms into benzimidazoles emerged in the mid-20th century, driven by the need to enhance metabolic stability and modulate electronic properties for pharmaceutical applications. Early work on 2-(trichloromethyl)benzimidazole (CAS 3584-65-4) demonstrated the role of trichloromethyl groups in conferring antifungal and antiviral properties. Concurrently, trifluoromethyl-substituted benzimidazoles were explored for their lipophilicity and ability to participate in halogen bonding, as exemplified by integrin α₄β₁ antagonists developed for lymphoma targeting. The fusion of these substituents into a single scaffold, as seen in this compound, represents a convergence of these historical trends, aiming to synergize steric, electronic, and bioactive attributes.
Significance of Trichloromethyl and Trifluoromethyl Functional Groups
The trichloromethyl group (-CCl₃) exerts strong electron-withdrawing effects via inductive withdrawal (-I effect), polarizing the benzimidazole ring and enhancing electrophilic reactivity. This group also contributes to increased molecular weight (303.5 g/mol) and hydrophobicity (clogP ≈ 3.8), factors critical for membrane permeability in drug design. In contrast, the trifluoromethyl (-CF₃) group combines moderate electron withdrawal (-I) with pronounced lipophilicity, often improving pharmacokinetic profiles. Computational studies on analogous systems suggest that -CF₃ engages in orthogonal dipole interactions and weak hydrogen bonds (C-F···H-N), stabilizing protein-ligand complexes. The coexistence of -CCl₃ and -CF₃ creates a polarized electronic environment, as evidenced by the compound’s SMILES notation (C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(F)(F)F), where the 2- and 4-positions bear maximal electron density differentials.
Properties
IUPAC Name |
2-(trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNVYQHQJEELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730432 | |
| Record name | 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827042-58-0 | |
| Record name | 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization with Trichloroacetyl Chloride
A common approach involves condensing 4-(trifluoromethyl)-1,2-diaminobenzene with trichloroacetyl chloride under acidic conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the imidazole ring.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(CF₃)-1,2-diaminobenzene | 10 mmol | HCl (4 N) | Reflux | 3 h | 75% |
| Trichloroacetyl chloride | 12 mmol | - | - | - | - |
The product, this compound, is isolated via alkalization with NH₄OH, followed by recrystallization from ethanol.
Alternative Cyclization Strategies
Patent literature describes the use of carbonyl di-imidazole as a cyclizing agent for dichloro-ortho-phenylenediamine derivatives. While this method primarily targets brominated analogs, substituting phosphorus oxychloride (POCl₃) for phosphorus oxybromide (POBr₃) enables chlorination at the 2-position:
Further functionalization with trifluoromethylating agents introduces the -CF₃ group.
Post-Cyclization Functionalization
Trifluoromethylation via Cross-Coupling
Introducing the -CF₃ group post-cyclization is challenging due to the benzimidazole ring’s electron-deficient nature. Recent advances employ palladium-catalyzed cross-coupling reactions using methyl trifluoroborate (CF₃BF₃K) or copper-mediated trifluoromethylation:
Representative Protocol
Direct Chlorination for -CCl₃ Installation
Radical chlorination of a pre-formed 2-methylbenzimidazole derivative using Cl₂ gas under UV irradiation achieves trichloromethylation:
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cl₂ pressure | 2 atm | Maximizes Cl incorporation |
| Reaction time | 12 h | Prevents over-chlorination |
| Temperature | 80°C | Balances kinetics and selectivity |
One-Pot Synthesis Approaches
Advanced methodologies combine cyclization and functionalization in a single pot to improve efficiency. For example, reacting 4-(trifluoromethyl)-1,2-diaminobenzene with trichloroacetonitrile in the presence of HCl generates the target compound directly:
Key Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization + Chlorination | 75 | 98 | Moderate | High |
| Cross-Coupling | 65 | 95 | Low | Moderate |
| One-Pot Synthesis | 85 | 99 | High | High |
The one-pot approach is favored for industrial applications due to its scalability and reduced waste.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce derivatives with various functional groups replacing the halogens.
Scientific Research Applications
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its trichloromethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Anti-Parasitic and Antimicrobial Activity
- Anti-Protozoan Activity : 2-(Trifluoromethyl) derivatives exhibit potent activity against Giardia and Leishmania (IC₅₀: 0.5–2.0 μM), attributed to the electron-withdrawing -CF₃ group enhancing membrane permeability .
- Anti-Anxiety Activity: Derivatives with phenolic (-OH) and methyl (-CH₃) groups, such as ZH, show efficacy comparable to diazepam in rodent models, likely due to hydrogen-bonding interactions with neural receptors .
Tuberculostatic and Enzyme Inhibitory Activity
- Tuberculostatic Activity : Alkylation of 2-(trifluoromethyl)benzimidazole with hydroxybutyl groups yields 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which shows moderate activity against Mycobacterium tuberculosis (MIC: 25–50 μg/mL) .
- Kinase Inhibition : A 2-(trifluoromethyl)benzimidazole derivative (PDB ID: 3WE4) binds S6K1 via conventional hydrogen bonds and hydrophobic interactions, demonstrating the role of -CF₃ in stabilizing enzyme-inhibitor complexes .
Computational and QSAR Insights
QSAR studies on benzimidazole pesticides highlight the importance of substituent electronegativity and steric parameters:
| Parameter | 2-(Trifluoromethyl)-1H-benzimidazole | 4,5,6,7-Tetrafluoro Derivative | Reference |
|---|---|---|---|
| RMSD (Å) | 0.12 | 0.18 | |
| Electronic Energy (kcal/mol) | -2450 | -3120 | |
| LogP (Lipophilicity) | 2.8 | 3.5 |
Biological Activity
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a series of chemical reactions, including cyclocondensation techniques. Recent advancements have focused on optimizing yields and enhancing the biological activity of derivatives through strategic modifications at various positions on the benzimidazole ring.
Antiparasitic Activity
A series of studies have demonstrated the antiparasitic potential of benzimidazole derivatives, including the compound . For instance, derivatives of 2-(trifluoromethyl)-1H-benzimidazole were evaluated against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. These compounds exhibited nanomolar activity, indicating strong antiparasitic properties ( ).
Table 1: Antiparasitic Activity of Benzimidazole Derivatives
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| 1b | Giardia intestinalis | < 1 |
| 1c | Entamoeba histolytica | < 1 |
| 4 | Trichomonas vaginalis | 0.071 |
| 4 | Plasmodium falciparum | 5.98 |
The compound 4, specifically, was found to be 14 times more active than albendazole against T. vaginalis ( ).
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Recent research indicates that various derivatives exhibit significant antibacterial and antifungal activities. For example, some compounds showed minimal inhibitory concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus ( ).
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 2g | S. aureus | 8 |
| 2g | Streptococcus faecalis | 4 |
| 1b | Candida albicans | 64 |
Antiproliferative Activity
In cancer research, benzimidazole derivatives have shown promising antiproliferative effects against various cancer cell lines. For instance, compound 2g demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line ( ).
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Case Study A : A study evaluated a series of benzimidazole derivatives for their antiparasitic effects in vivo against Trichinella spiralis. Compounds such as 1b and 1e showed considerable efficacy at doses of 75 mg/kg ( ).
- Case Study B : Another investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications at the trifluoromethyl position significantly enhance activity against both bacterial and fungal strains ( ).
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl at 750 cm⁻¹, C-F at 1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., δ 7.2–8.5 ppm for benzimidazole protons) and substituent integration .
- UV-Vis Spectroscopy : Detects π→π* transitions (λmax ~260–280 nm) for purity assessment .
What computational methods are employed to predict the binding affinity of benzimidazole derivatives with biological targets?
Advanced Research Question
- Molecular Docking : Studies using AutoDock Vina or Schrödinger Suite analyze interactions with targets (e.g., COX-2, α-glucosidase). For example, compound 9c showed a docking score of -8.2 kcal/mol, indicating strong hydrogen bonding with active-site residues .
- DFT Calculations : HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV) predict charge transfer efficiency and reactivity .
What safety precautions are necessary when handling halogenated benzimidazoles?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroform, benzene) .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Waste Disposal : Halogenated byproducts require neutralization before disposal .
How do supramolecular assemblies of benzimidazole derivatives enhance their application in drug delivery?
Advanced Research Question
Benzimidazole’s coordination with metal ions (e.g., Zn²⁺, Cu²⁺) enables the formation of stimuli-responsive nanocontainers. For example:
- pH-Responsive Release : Cyclodextrin-benzimidazole conjugates release drugs at tumor microenvironments (pH 5.5) via protonation of the imidazole ring .
- Thermal Stability : Metal-organic frameworks (MOFs) with benzimidazole linkers exhibit high drug-loading capacity (e.g., 25 wt% for doxorubicin) .
What are common pharmacological activities associated with benzimidazole derivatives?
Basic Research Question
- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anti-inflammatory : 50–70% inhibition of carrageenan-induced edema in murine models .
- Anticancer : IC₅₀ values of 10–20 µM against A549 lung cancer cells via apoptosis induction .
What strategies address contradictions in biological activity data across different studies?
Advanced Research Question
- Dose-Response Analysis : Establish EC₅₀ values under standardized conditions (e.g., 24-hour incubation for cytotoxicity assays) .
- Structural-Activity Relationship (SAR) : Compare substituent effects using meta-analysis (e.g., fluoro vs. chloro groups at the 4-position reduce hepatotoxicity by 30%) .
- Control Experiments : Use positive controls (e.g., albendazole for anthelmintic studies) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
